molecular formula C9H10ClN3OS B13031759 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one

Cat. No.: B13031759
M. Wt: 243.71 g/mol
InChI Key: CTXZVPGLKWMNSU-UHFFFAOYSA-N
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Description

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a heterocyclic compound featuring a fused thiadiazole-pyrimidinone core. The molecule is substituted with a chloromethyl group at position 7 and an isopropyl group at position 2 (Figure 1). This compound is primarily utilized as a synthetic intermediate for constructing complex heterocyclic systems, such as benzofuro-fused thiazolopyrimidines, via reactions like Thorpe-Ziegler isomerization and Pictet-Spengler cyclization . Its reactivity is attributed to the chloromethyl group, which facilitates nucleophilic substitutions, and the isopropyl group, which may influence steric and electronic properties .

Properties

Molecular Formula

C9H10ClN3OS

Molecular Weight

243.71 g/mol

IUPAC Name

7-(chloromethyl)-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one

InChI

InChI=1S/C9H10ClN3OS/c1-5(2)8-12-13-7(14)3-6(4-10)11-9(13)15-8/h3,5H,4H2,1-2H3

InChI Key

CTXZVPGLKWMNSU-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NN2C(=O)C=C(N=C2S1)CCl

Origin of Product

United States

Preparation Methods

The synthesis of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one can be achieved through various methods. One efficient method involves a one-pot synthesis that combines [3+3] cycloaddition, reduction, and deamination reactions . This method is advantageous due to its simplicity and high yield. Another approach involves microwave-assisted multi-component reactions under solvent-free conditions, which is considered a green synthesis method . These methods highlight the versatility and efficiency of modern synthetic techniques in producing complex heterocyclic compounds.

Chemical Reactions Analysis

7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one undergoes various chemical reactions, including substitution reactions. For instance, the chlorine atom in the chloromethyl group can be replaced by other nucleophiles such as piperidine and morpholine . Additionally, the compound can react with tert-butyl hypochlorite and molecular bromine, leading to different substitution products . These reactions are typically carried out under controlled conditions to ensure the desired product formation.

Scientific Research Applications

This compound has several scientific research applications due to its unique structure and biological activities. In medicinal chemistry, it has been studied for its potential antimicrobial, antituberculosis, anticonvulsant, and pesticidal activities . The compound’s ability to interact with various biological targets makes it a promising candidate for drug development. Additionally, its use in green synthetic methods highlights its potential in sustainable chemistry practices.

Mechanism of Action

The mechanism of action of 7-(Chloromethyl)-2-isopropyl-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one involves its interaction with specific molecular targets in biological systems. The compound’s structure allows it to bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological system being studied.

Comparison with Similar Compounds

The biological and chemical properties of thiadiazolo[3,2-a]pyrimidinones are highly dependent on substituent patterns and core structural modifications. Below is a comparative analysis with key analogues:

Substituent Variations at Positions 2 and 7

Table 1: Substituent Effects on Bioactivity

Compound Name / Structure Position 2 Substituent Position 7 Substituent Key Biological Activity Potency/IC₅₀ Reference
Target Compound Isopropyl Chloromethyl Intermediate for fused heterocycles N/A
7-Methyl-2-(phenoxymethyl) derivative Phenoxymethyl Methyl Xanthine oxidase inhibition IC₅₀ = 0.42 µM (XO)
8j ([1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one) Phenyl Phenyl Biofilm dispersal (Gram-negative pathogens) 80% inhibition at 10 µM
3g (Pyrazolo[3,4-d]thiadiazolo[3,2-a]pyrimidinone) 4-Chloro-2-hydroxy-5-methylphenyl Amino Xanthine oxidase inhibition IC₅₀ = 0.12 µM (XO)
Compound 9d (Indole-tethered hybrid) Indole moiety Ortho-chlorophenyl Anti-pancreatic cancer IC₅₀ = 7.7 µM

Key Observations :

  • Xanthine Oxidase (XO) Inhibition: Methyl and phenoxymethyl groups at position 2 enhance XO inhibition, likely due to hydrophobic interactions with the enzyme’s active site . Compound 3g, with an electron-withdrawing chloro group, shows superior potency (IC₅₀ = 0.12 µM), suggesting electronic effects dominate .
  • Biofilm Dispersal : A phenyl group at position 7 (compound 8j) improves activity against Gram-negative biofilms compared to methyl or thiophene substituents, possibly due to enhanced π-π stacking with bacterial membrane components .
  • Anti-Cancer Activity : Hybridization with indole and ortho-chlorophenyl groups (compound 9d) drastically improves anti-pancreatic cancer activity (IC₅₀ = 7.7 µM vs. Gemcitabine’s IC₅₀ > 500 µM), highlighting the role of bulky aromatic groups in targeting cancer cells .
Core Structural Modifications

Thiadiazolo vs. Thiazolo Pyrimidinones:

  • Reactivity: Thiadiazolo[3,2-a]pyrimidinones (e.g., target compound) are more reactive than thiazolo[3,2-a]pyrimidinones due to the electron-deficient thiadiazole ring, enabling efficient alkylation and cyclization reactions .

Hybrid Systems :

  • Fusion with benzofuran (e.g., via Thorpe-Ziegler isomerization) or indole moieties expands applications in medicinal chemistry, particularly for targeting chronic infections and cancers .

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